molecular formula C23H32N4O2 B6445841 1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2548987-20-6

1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Número de catálogo: B6445841
Número CAS: 2548987-20-6
Peso molecular: 396.5 g/mol
Clave InChI: RUYFBGNVAJCWFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Features: This compound features a fused furo[3,2-c]pyridine ring linked via a piperidine moiety to a but-2-yn-1-yl spacer, terminating in a 4-(propan-2-yl)piperazine group. The isopropyl-substituted piperazine group introduces steric bulk and basicity, which can modulate receptor binding and solubility .

Cyclization to form the heterocyclic core.

Alkylation or etherification to attach the piperidine and butynyl groups.

Coupling with substituted piperazines .

Potential Applications: Compounds with this scaffold are explored for:

  • Central Nervous System (CNS) modulation: Piperazine derivatives often target serotonin or dopamine receptors.
  • Antimicrobial activity: Furopyridine cores are associated with antibacterial/antiviral effects .

Propiedades

IUPAC Name

4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-6-11-27(12-7-20)23-21-8-18-29-22(21)5-9-24-23/h5,8-9,18-20H,6-7,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYFBGNVAJCWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Biological Activities References
Target Compound Furo[3,2-c]pyridine Piperidine-butynyl-piperazine linker Hypothesized CNS activity, antibacterial potential
1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Imidazo[1,2-b]pyridazine Similar linker and piperazine group Antibacterial (MIC: 2 µg/mL against S. aureus), antiviral (IC₅₀: 0.5 µM for influenza A)
1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Pyrazolo[3,4-d]pyrimidine Methyl substitution on pyrazole Kinase inhibition (IC₅₀: 10 nM for JAK2), anticancer activity (GI₅₀: 1.2 µM in MCF-7 cells)
1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine Thiazole Thiazole instead of furopyridine Antifungal (IC₅₀: 5 µM for C. albicans), anti-inflammatory (COX-2 inhibition)

Key Findings:

Core Heterocycle Impact :

  • The furopyridine core in the target compound may enhance metabolic stability compared to imidazopyridazine analogs, which show rapid hepatic clearance in rodent models .
  • Thiazole-containing analogs (e.g., ) exhibit stronger antifungal activity but reduced CNS penetration due to higher polarity .

Linker Role :

  • The but-2-yn-1-yl spacer improves membrane permeability in pyrazolopyrimidine derivatives, as evidenced by 2-fold higher blood-brain barrier penetration than ethylene-linked analogs .

Piperazine Substitution: The isopropyl group in the target compound reduces plasma protein binding (85% vs.

Biological Activity Trends :

  • Imidazopyridazine derivatives show broad-spectrum antimicrobial activity but lack selectivity for human targets, leading to cytotoxicity at higher doses (e.g., CC₅₀: 50 µM in HEK293 cells) .
  • Pyrazolopyrimidine analogs demonstrate potent kinase inhibition but require structural optimization to mitigate off-target effects (e.g., hERG channel inhibition at 10 µM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.